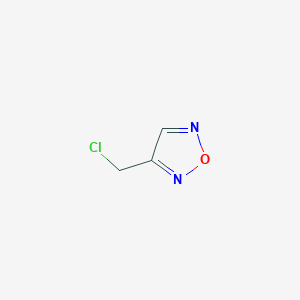
1-Azido-4-iodobutane
Übersicht
Beschreibung
1-Azido-4-iodobutane is an organic compound with the molecular formula C4H8IN3 It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and an iodine atom attached to a butane chain
Vorbereitungsmethoden
1-Azido-4-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobutanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of Grignard reagents. For example, the reaction of 1-iodobutane with magnesium in an ether solvent forms the corresponding Grignard reagent, which can then react with azidotrimethylsilane to produce this compound .
Analyse Chemischer Reaktionen
1-Azido-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, Grignard reagents, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-iodobutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for bioorthogonal labeling and conjugation reactions, making it useful in biochemistry and molecular biology.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Azido-4-iodobutane primarily involves its reactivity due to the azide and iodine functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-iodobutane can be compared with other azidoalkanes and iodoalkanes:
1-Azido-4-chlorobutane: Similar in structure but with a chlorine atom instead of iodine.
1-Azido-4-bromobutane: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1-Azido-4-fluorobutane: The presence of a fluorine atom results in distinct chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in the combination of the azide and iodine groups, which provides a unique set of reactivities and applications in organic synthesis and research.
Eigenschaften
IUPAC Name |
1-azido-4-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUACRCBPIEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625325 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148759-55-1 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3378771.png)






![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)


![8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane](/img/structure/B3378862.png)


